molecular formula C18H27N3O5 B14562175 Glycyl-L-leucyl-O-methyl-L-tyrosine CAS No. 61650-31-5

Glycyl-L-leucyl-O-methyl-L-tyrosine

Cat. No.: B14562175
CAS No.: 61650-31-5
M. Wt: 365.4 g/mol
InChI Key: IFLQDJSILSLFEJ-GJZGRUSLSA-N
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Description

Glycyl-L-leucyl-O-methyl-L-tyrosine is a synthetic tripeptide composed of glycine (Gly), leucine (Leu), and O-methyl-L-tyrosine residues. The O-methylation of the tyrosine hydroxyl group distinguishes this compound from unmodified tyrosine-containing peptides, enhancing its stability against enzymatic degradation and altering its solubility profile.

Properties

CAS No.

61650-31-5

Molecular Formula

C18H27N3O5

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C18H27N3O5/c1-11(2)8-14(20-16(22)10-19)17(23)21-15(18(24)25)9-12-4-6-13(26-3)7-5-12/h4-7,11,14-15H,8-10,19H2,1-3H3,(H,20,22)(H,21,23)(H,24,25)/t14-,15-/m0/s1

InChI Key

IFLQDJSILSLFEJ-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-O-methyl-L-tyrosine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of glycine, leucine, and O-methylated tyrosine. The protected glycine is first coupled with protected leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then deprotected and coupled with protected O-methylated tyrosine under similar conditions to yield the final tripeptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-O-methyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycyl-L-leucyl-O-methyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-O-methyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Glycyl-L-tyrosine

Structure : A dipeptide (Gly-L-Tyr) lacking leucine and O-methylation.
Key Data :

Property Value Reference
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
CAS Registry Number 658-79-7
Solubility Water-soluble (polar groups) [Inferred]

Applications : Used in studies of peptide hydrolysis and as a substrate for enzymatic assays. Unlike Glycyl-L-leucyl-O-methyl-L-tyrosine, the absence of O-methylation makes it susceptible to tyrosine-specific enzymes like phosphatases .

3-Methyl-L-tyrosine

Structure: A modified tyrosine derivative with a methyl group at the 3-position of the aromatic ring (C₁₀H₁₃NO₃). Key Data:

Property Value Reference
Molecular Formula C₁₀H₁₃NO₃
CAS Registry Number 17028-03-4
Toxicity No data available

Comparison: Unlike this compound, 3-Methyl-L-tyrosine is a single amino acid derivative. Its lack of peptide bonds simplifies metabolic pathways but limits its utility in studying peptide-protein interactions. The methyl group’s position (3- vs. O-methyl) also results in distinct electronic and steric effects .

L-Lysyl-L-alanylglycyl-L-alanylglycyl-L-glutaminylglycyl-L-tyrosine

Structure : A heptapeptide (CAS 878278-67-2) with the sequence Lys-Ala-Gly-Ala-Gly-Gln-Gly-Tyr.
Key Data :

Property Value Reference
Molecular Formula C₃₂H₅₀N₁₀O₁₁
Molecular Weight 750.8 g/mol

Comparison: This larger peptide shares the tyrosine residue but includes additional charged (lysine, glutamine) and flexible (glycine, alanine) residues.

O-Methyl-N-acetyl-L-tyrosine

Structure: A tyrosine derivative acetylated at the amino group and methylated at the hydroxyl group. Synthesis: Prepared via Schotten-Baumann acetylation of L-tyrosine followed by O-methylation. Challenges include acetic acid removal during purification .

Comparison : The N-acetyl and O-methyl groups enhance lipophilicity, making this compound useful in membrane permeability studies. However, this compound’s tripeptide structure offers broader utility in mimicking natural peptide motifs .

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